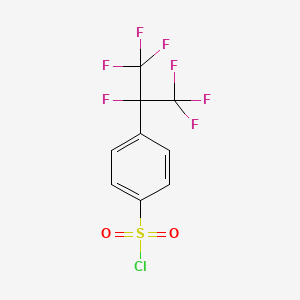

4-(Perfluoropropan-2-yl)benzenesulfonyl chloride

Description

4-(Perfluoropropan-2-yl)benzenesulfonyl chloride is a fluorinated aromatic sulfonyl chloride characterized by a perfluorinated isopropyl group (-C(CF₃)₂) at the para position of the benzene ring. This electron-withdrawing substituent enhances the electrophilicity of the sulfonyl chloride group (-SO₂Cl), making it highly reactive in nucleophilic substitution reactions. The compound is primarily used in synthesizing sulfonamides, sulfonate esters, and other derivatives for applications in pharmaceuticals, agrochemicals, and materials science .

Structure

3D Structure

Properties

IUPAC Name |

4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)benzenesulfonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4ClF7O2S/c10-20(18,19)6-3-1-5(2-4-6)7(11,8(12,13)14)9(15,16)17/h1-4H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLDCXSQWDHVGPF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C(F)(F)F)(C(F)(F)F)F)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4ClF7O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Perfluoropropan-2-yl)benzenesulfonyl chloride typically involves the reaction of benzenesulfonyl chloride with perfluoropropan-2-yl reagents under controlled conditions. One common method involves the use of trifluoromethylation agents to introduce the perfluoropropan-2-yl group onto the benzene ring. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, and under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

In an industrial setting, the production of 4-(Perfluoropropan-2-yl)benzenesulfonyl chloride is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reagent concentration, ensuring high yields and purity of the final product. The use of continuous flow technology also enhances safety and reduces the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(Perfluoropropan-2-yl)benzenesulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles, such as amines or alcohols.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.

Catalysts: Lewis acids, such as aluminum chloride, are often used to facilitate the reactions.

Major Products Formed

The major products formed from the reactions of 4-(Perfluoropropan-2-yl)benzenesulfonyl chloride include sulfonamides, sulfonate esters, and various substituted benzene derivatives. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals .

Scientific Research Applications

Organic Synthesis

Reagent in Synthesis:

4-(Perfluoropropan-2-yl)benzenesulfonyl chloride serves as an effective reagent in the synthesis of complex organic molecules. Its sulfonyl chloride functional group is highly reactive, allowing it to participate in nucleophilic substitution reactions. This reactivity is beneficial for introducing sulfonyl groups into target molecules, which can enhance their biological activity or alter their physical properties.

Case Study:

In a study focusing on the synthesis of fluorinated compounds, 4-(Perfluoropropan-2-yl)benzenesulfonyl chloride was utilized to generate sulfonamides from amines. The resulting sulfonamides exhibited improved solubility and bioactivity compared to their non-fluorinated counterparts, demonstrating the utility of this compound in drug development .

Medicinal Chemistry

Antitumor Activity:

Research has indicated that compounds containing the perfluoropropan-2-yl group can exhibit enhanced antitumor properties. The introduction of fluorinated moieties often improves metabolic stability and binding affinity to biological targets.

Case Study:

A series of experiments evaluated the cytotoxic effects of novel sulfonamide derivatives synthesized using 4-(Perfluoropropan-2-yl)benzenesulfonyl chloride against various cancer cell lines. The fluorinated derivatives showed superior inhibition of cell proliferation compared to non-fluorinated analogs, suggesting potential for further development as anticancer agents .

Material Science

Polymer Modification:

The incorporation of fluorinated sulfonyl chlorides into polymers can significantly modify their physical properties, such as hydrophobicity and thermal stability. This modification is particularly useful in creating advanced materials with specific performance characteristics.

Case Study:

In a recent study, researchers reported the use of 4-(Perfluoropropan-2-yl)benzenesulfonyl chloride to functionalize polystyrene microspheres. The modified microspheres demonstrated increased resistance to solvents and enhanced mechanical strength, making them suitable for applications in high-performance coatings and composites .

Analytical Chemistry

Fluorine NMR Studies:

The unique properties of fluorine make it an excellent probe in nuclear magnetic resonance (NMR) spectroscopy. 4-(Perfluoropropan-2-yl)benzenesulfonyl chloride has been employed as a reagent in studies aimed at elucidating protein structures through fluorine NMR.

Case Study:

A notable application involved the modification of proteins with 4-(Perfluoropropan-2-yl)benzenesulfonyl chloride, allowing for detailed analysis of protein dynamics and interactions via ^19F NMR spectroscopy. This approach facilitated insights into conformational changes within proteins under various conditions .

Data Summary Table

Mechanism of Action

The mechanism of action of 4-(Perfluoropropan-2-yl)benzenesulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form strong covalent bonds with various functional groups. This reactivity is exploited in chemical synthesis to introduce sulfonyl groups into target molecules, thereby altering their chemical and physical properties .

Comparison with Similar Compounds

Comparison with Structural Analogs

Fluorinated Benzenesulfonyl Chlorides

4-(Pentadecafluoroheptyl)benzenesulfonyl Chloride (CAS 25444-35-3)

- Structural Difference : Features a longer perfluoroalkyl chain (-C₇F₁₅) compared to the shorter -C₃F₇ group in the target compound.

- Impact on Properties :

- Reactivity : Longer perfluoroalkyl chains reduce electrophilicity at the sulfonyl chloride due to increased steric hindrance and electron-withdrawing saturation .

- Solubility : Higher hydrophobicity (log Pow > 5 inferred) compared to 4-(Perfluoropropan-2-yl)benzenesulfonyl chloride (log Pow ~3–4 estimated) .

- Stability : Longer fluorocarbon chains enhance thermal stability but may reduce hydrolytic stability due to steric effects .

4-[(Heptadecafluorononenyl)oxy]benzenesulfonyl Chloride (CAS 59536-15-1)

- Structural Difference : Contains a perfluorinated ether (-O-C₉F₁₇) linkage instead of a direct -C₃F₇ group.

- Impact on Properties :

Non-Fluorinated Analog: 4-Isopropylbenzenesulfonyl Chloride (CAS 54997-90-9)

- Structural Difference : Replaces -C(CF₃)₂ with a hydrocarbon isopropyl group (-CH(CH₃)₂).

- Impact on Properties :

- Reactivity : The electron-donating isopropyl group decreases sulfonyl chloride electrophilicity, requiring harsher conditions for nucleophilic substitutions compared to the fluorinated analog .

- Physical Properties : Lower density (~1.2 g/mL estimated) and higher solubility in polar solvents due to reduced hydrophobicity .

Heterocyclic Derivatives

4-[(6-Methylpyrazin-2-yl)oxy]benzenesulfonyl Chloride (CAS 926921-66-6)

- Structural Difference : Substituted with a pyrazine-based heterocycle.

- Impact on Properties :

4-(5-Trifluoromethyl-2-pyridyloxy)benzenesulfonyl Chloride

- Structural Difference : Combines a trifluoromethylpyridine moiety with the sulfonyl chloride.

- Impact on Properties: Hybrid Fluorination: Balances electronic withdrawal (from -CF₃) with heterocyclic polarity, offering intermediate reactivity between perfluoroalkyl and non-fluorinated analogs .

Chlorinated and Brominated Derivatives

4-(3-Chloro-2-cyanophenoxy)benzenesulfonyl Chloride

- Structural Difference: Contains a chlorinated cyanophenoxy group.

- Impact on Properties: Reactivity: The electron-deficient cyanophenoxy group synergizes with -SO₂Cl, enabling dual functionalization in multi-step syntheses .

4-(2-Bromoethyl)benzenesulfonyl Chloride (CAS 64062-91-5)

Key Comparative Data Table

| Compound | Substituent | log Pow (Est.) | Density (g/mL) | Reactivity (vs. Target) | Key Applications |

|---|---|---|---|---|---|

| 4-(Perfluoropropan-2-yl)benzenesulfonyl chloride | -C(CF₃)₂ | ~3.5 | ~1.6 | High (baseline) | Fluorinated surfactants |

| 4-(Pentadecafluoroheptyl)benzenesulfonyl chloride | -C₇F₁₅ | >5 | ~1.8 | Moderate | Water-repellent coatings |

| 4-Isopropylbenzenesulfonyl chloride | -CH(CH₃)₂ | ~2.0 | ~1.2 | Low | Bulk chemical synthesis |

| 4-[(6-Methylpyrazin-2-yl)oxy]benzenesulfonyl chloride | Heterocyclic | ~1.8 | ~1.4 | Moderate | Pharmaceutical intermediates |

| 4-(2-Bromoethyl)benzenesulfonyl chloride | -CH₂CH₂Br | ~2.5 | ~1.5 | High | Polymer crosslinking |

Biological Activity

4-(Perfluoropropan-2-yl)benzenesulfonyl chloride, with the CAS number 1959608-04-8, is a compound that belongs to the class of benzenesulfonyl chlorides. This compound is notable for its unique perfluorinated alkyl group, which can significantly influence its biological activity. Understanding its biological properties is crucial for potential applications in medicinal chemistry and pharmaceuticals.

The molecular formula of 4-(Perfluoropropan-2-yl)benzenesulfonyl chloride is , and it has a molecular weight of approximately 304.72 g/mol. The presence of the perfluorinated group enhances lipophilicity and can affect the compound's interaction with biological targets.

The biological activity of sulfonyl chlorides often involves their ability to act as electrophiles, which can react with nucleophiles in biological systems. This reactivity allows them to modify proteins and other biomolecules, potentially leading to various biological effects such as:

- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes by modifying active site residues.

- Antimicrobial Activity : Some benzenesulfonyl derivatives exhibit significant antimicrobial properties, targeting bacterial and fungal pathways.

Biological Activity Data

Case Studies

- Antimicrobial Properties : A study indicated that derivatives of benzenesulfonyl chloride, including those with perfluorinated groups, demonstrated substantial antimicrobial effects against various strains of bacteria. The mechanism was attributed to the disruption of bacterial cell wall synthesis.

- Antiviral Activity : Research on related sulfonamide compounds has shown that they can inhibit HIV-1 replication by targeting viral proteins essential for replication. While specific data on 4-(Perfluoropropan-2-yl)benzenesulfonyl chloride is limited, its structural similarity suggests potential antiviral efficacy.

- Enzyme Inhibition Studies : Investigations into similar compounds have revealed their ability to inhibit cytochrome P450 enzymes, which are crucial for drug metabolism. This inhibition can lead to altered pharmacokinetics of co-administered drugs.

Pharmacokinetics

The pharmacokinetic profile of 4-(Perfluoropropan-2-yl)benzenesulfonyl chloride is influenced by its lipophilicity due to the perfluorinated group. This can lead to enhanced absorption and distribution in biological systems but may also raise concerns regarding toxicity and metabolic stability.

Q & A

Q. What are the common synthetic routes for preparing 4-(Perfluoropropan-2-yl)benzenesulfonyl chloride in laboratory settings?

The synthesis typically involves sulfonation of a perfluorinated aromatic precursor followed by chlorination. For example, analogous compounds like 4-(pentadecafluoroheptyl)benzenesulfonyl chloride are synthesized via electrophilic substitution using chlorosulfonic acid under controlled anhydrous conditions, followed by purification via recrystallization or column chromatography . Optimization of reaction stoichiometry (e.g., SOCl₂ as a chlorinating agent) and temperature control (0–5°C) are critical to suppress side reactions such as hydrolysis .

Q. Which spectroscopic techniques are most effective for characterizing the purity and structure of 4-(Perfluoropropan-2-yl)benzenesulfonyl chloride?

Nuclear Magnetic Resonance (¹⁹F NMR and ¹H NMR) and High-Resolution Mass Spectrometry (HRMS) are essential. The perfluorinated substituent generates distinct ¹⁹F NMR shifts (e.g., δ -70 to -80 ppm for CF₃ groups), while the sulfonyl chloride moiety appears as a singlet in ¹H NMR (δ 7.8–8.2 ppm). Mass spectra should show molecular ion clusters consistent with isotopic patterns of chlorine and fluorine . Purity can be assessed via HPLC with UV detection at 254 nm, leveraging the aromatic absorption band .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to minimize decomposition of 4-(Perfluoropropan-2-yl)benzenesulfonyl chloride during sulfonylation reactions?

Decomposition pathways (e.g., hydrolysis to sulfonic acids) are mitigated by maintaining anhydrous conditions and inert atmospheres (N₂/Ar). The compound’s stability is temperature-sensitive; reactions should be conducted below 25°C, with solvents like dichloromethane or THF to avoid protic environments . Pre-treatment of reagents with molecular sieves and monitoring via in-situ IR (tracking S=O stretches at 1370–1400 cm⁻¹) ensures minimal degradation .

Q. What strategies are recommended for resolving contradictions in reported stability data of 4-(Perfluoropropan-2-yl)benzenesulfonyl chloride under varying experimental conditions?

Contradictions often arise from differences in light exposure, humidity, or trace impurities. Systematic stability studies under controlled conditions (e.g., accelerated degradation at 40°C/75% RH) with LC-MS monitoring can identify critical degradation products. For example, notes that light exposure increases hydrolysis rates, necessitating amber glassware and UV-opaque reactor setups. Comparative analysis of log Pow (2.94) and vapor pressure data helps predict environmental stability .

Q. How does the electron-withdrawing perfluorinated substituent influence the reactivity of 4-(Perfluoropropan-2-yl)benzenesulfonyl chloride in nucleophilic substitution reactions?

The strong electron-withdrawing effect of the perfluorinated group activates the sulfonyl chloride toward nucleophilic attack by destabilizing the intermediate transition state. This is evidenced by faster reaction kinetics with amines compared to non-fluorinated analogs. For instance, reactions with primary amines proceed at ambient temperature, whereas non-fluorinated analogs require heating. Computational studies (DFT) can quantify the substituent’s impact on reaction activation energy .

Q. What methodological approaches are advised for analyzing side reactions in multi-step syntheses involving 4-(Perfluoropropan-2-yl)benzenesulfonyl chloride?

Side reactions (e.g., over-sulfonation or dimerization) are detected via tandem mass spectrometry (LC-MS/MS) and 2D NMR (COSY/HSQC). For example, dimeric byproducts formed via sulfonate ester linkages can be identified through cross-peaks in HSQC spectra. Kinetic profiling using stopped-flow techniques under varying pH and solvent polarity helps isolate competing pathways .

Methodological Notes

- Contradiction Analysis : When conflicting data arise (e.g., divergent melting points), cross-validate purity via elemental analysis (C, H, N, S) and differential scanning calorimetry (DSC) .

- Safety Protocols : Use gloveboxes for moisture-sensitive steps and quench waste with chilled NaHCO₃ to neutralize HCl emissions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.